Cas no 34500-31-7 (4-Thiazolecarboxylicacid, 4,5-dihydro-2-(6-hydroxy-2-benzothiazolyl)-, (4R)-)
4-Thiazolecarboxylicacid, 4,5-dihydro-2-(6-hydroxy-2-benzothiazolyl)-, (4R)- Chemical and Physical Properties
Names and Identifiers
-
- 4-Thiazolecarboxylicacid, 4,5-dihydro-2-(6-hydroxy-2-benzothiazolyl)-, (4R)-
- LogP
- (+)-2-(6-Hydroxy-2-benzothiazolyl)-2-thiazoline-4-carboxylic acid
- (R)-4,5-Dihydro-2-(6-hydroxy-2-benzothiazolyl)-4-thiazolecarboxylic acid
- (+)-Luciferin
- (4R)-4,5-Dihydro-2-(6-hydroxy-2-benzothiazolyl)-4-thiazolecarboxylic acid
- 34500-31-7
- IWJYWBVPCGUPLO-NTQIJVKTSA-N
- ent-Photinus luciferin
- SCHEMBL14307083
- C21771
- CHEMBL3427170
- L-photinus luciferin
- (2Z,4R)-2-(6-Oxo-1,3-benzothiazol-2(6H)-ylidene)-1,3-thiazolidine-4-carboxylic acid
- (R)-4,5-dihydro-2-(6-hydroxy-1,3-benzothiazol-2-yl)thiazole-4-carboxylate
- DTXSID80493916
- D(-)-LUCIFERIN
- (R)-2-(6-Hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid
- CHEBI:139036
- L-firefly luciferin
- L-LUCIFERIN
- ent-firefly luciferin
- (4R)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid
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- MDL: MFCD00076144
- Inchi: 1S/C11H8N2O3S2/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16/h1-3,7,14H,4H2,(H,15,16)/t7-/m0/s1
- InChI Key: BJGNCJDXODQBOB-ZETCQYMHSA-N
- SMILES: S1C(C2=NC3C=CC(=CC=3S2)O)=N[C@H](C(=O)O)C1
Computed Properties
- Exact Mass: 279.99774
- Monoisotopic Mass: 279.998
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 575
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- Topological Polar Surface Area: 129A^2
- XLogP3: 2.2
Experimental Properties
- Density: 1.81
- Boiling Point: 588 ºC
- Flash Point: 309 ºC
- Refractive Index: 1.864
- PSA: 82.78
- LogP: 1.38410
4-Thiazolecarboxylicacid, 4,5-dihydro-2-(6-hydroxy-2-benzothiazolyl)-, (4R)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1002983-1g |
L-Luciferin free acid |
34500-31-7 | 95% | 1g |
$900 | 2024-07-24 | |
| eNovation Chemicals LLC | Y1002983-1g |
L-Luciferin free acid |
34500-31-7 | 95% | 1g |
$900 | 2025-02-26 | |
| eNovation Chemicals LLC | Y1002983-1g |
L-Luciferin free acid |
34500-31-7 | 95% | 1g |
$900 | 2025-02-22 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY392830-1g |
(R)-2-(6-Hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic Acid |
34500-31-7 | ≥95% | 1g |
¥11250.00 | 2025-04-15 |
4-Thiazolecarboxylicacid, 4,5-dihydro-2-(6-hydroxy-2-benzothiazolyl)-, (4R)- Suppliers
4-Thiazolecarboxylicacid, 4,5-dihydro-2-(6-hydroxy-2-benzothiazolyl)-, (4R)- Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
Additional information on 4-Thiazolecarboxylicacid, 4,5-dihydro-2-(6-hydroxy-2-benzothiazolyl)-, (4R)-
Recent Advances in the Study of 4-Thiazolecarboxylicacid, 4,5-dihydro-2-(6-hydroxy-2-benzothiazolyl)-, (4R)- (CAS: 34500-31-7)
The compound 4-Thiazolecarboxylicacid, 4,5-dihydro-2-(6-hydroxy-2-benzothiazolyl)-, (4R)- (CAS: 34500-31-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide an up-to-date overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications.
Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel heterocyclic compounds with potential pharmacological activities. The presence of both thiazole and benzothiazole moieties in its structure suggests a broad spectrum of biological interactions, particularly in the context of enzyme inhibition and receptor modulation. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to elucidate the compound's stereochemistry and confirm its (4R) configuration.
In terms of biological activity, preliminary in vitro studies have demonstrated promising results. The compound has shown moderate to strong inhibitory effects against several clinically relevant enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). These findings suggest potential applications in inflammation and cancer research. Moreover, molecular docking studies have revealed favorable binding interactions with various protein targets, supporting its potential as a lead compound for drug development.
The synthesis of 4-Thiazolecarboxylicacid, 4,5-dihydro-2-(6-hydroxy-2-benzothiazolyl)-, (4R)- has been optimized in recent studies, with researchers reporting improved yields and purity through novel catalytic approaches. Green chemistry principles have been incorporated into the synthetic pathways, reducing the environmental impact of production while maintaining high efficiency. These advancements are particularly relevant for scaling up production for potential pharmaceutical applications.
Looking forward, researchers are focusing on structure-activity relationship (SAR) studies to modify the compound's core structure and enhance its pharmacological properties. Early results indicate that subtle modifications to the thiazole ring or benzothiazole moiety can significantly alter the compound's biological activity profile. These findings open new avenues for the development of more potent and selective derivatives with improved drug-like properties.
In conclusion, 4-Thiazolecarboxylicacid, 4,5-dihydro-2-(6-hydroxy-2-benzothiazolyl)-, (4R)- represents a promising scaffold in medicinal chemistry with diverse potential applications. Ongoing research continues to uncover its molecular mechanisms of action and explore its therapeutic potential across various disease areas. The compound's unique structural features and demonstrated biological activities make it a valuable subject for further investigation in drug discovery programs.
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